4'-Hydroxydiclofenac

Description

Contextualization within Diclofenac (B195802) Metabolism Studies

Diclofenac undergoes extensive metabolism in the liver before its excretion. This biotransformation process involves multiple pathways, with hydroxylation being a major route. Several hydroxylated metabolites are formed, but 4'-hydroxydiclofenac is identified as the primary metabolite. researchgate.net The formation of this compound is predominantly catalyzed by the cytochrome P450 enzyme, specifically the CYP2C9 isoform. caymanchem.commedchemexpress.com

Significance as a Metabolite and Active Species in Biological Systems

Specifically, this compound has been shown to suppress the production of prostaglandin (B15479496) E2 (PGE2) by blocking the activity of COX-2. ncats.ioncats.io While it is considered to have weaker pharmacological activity than its parent compound, its contribution is not negligible. drugs.comwindows.net The sustained presence of this active metabolite in the body could prolong the therapeutic window of diclofenac.

Overview of Research Directions and Key Findings

Current research on this compound is multifaceted, exploring its role in both the desired effects and the undesirable side effects of diclofenac. A significant area of investigation is its potential involvement in diclofenac-induced hepatotoxicity. researchgate.net While the parent drug itself can be toxic to the liver, studies suggest that its metabolites may play a crucial role in these adverse reactions.

Another important research avenue is the investigation of drug-drug interactions involving the metabolism of diclofenac. Since CYP2C9 is the primary enzyme responsible for the formation of this compound, any co-administered drug that inhibits or induces this enzyme can alter the metabolic profile of diclofenac, potentially leading to altered efficacy or increased toxicity.

Interactive Data Tables

Table 1: Key Enzymes in Diclofenac Metabolism

| Compound | Primary Metabolizing Enzyme | Resulting Metabolite(s) |

| Diclofenac | CYP2C9 | This compound caymanchem.commedchemexpress.com |

| Diclofenac | CYP3A4 | 5-Hydroxydiclofenac (B1228188), 3'-Hydroxydiclofenac drugs.com |

| Diclofenac & its oxidative metabolites | UGT2B7 | Glucuronide conjugates drugs.com |

Table 2: Pharmacological Activity of Diclofenac and this compound

| Compound | Mechanism of Action | Effect | IC50 Value (PGE2 production) |

| Diclofenac | COX-1 and COX-2 inhibition drugbank.com | Reduces inflammation and pain | 1.3 ± 0.6 nM ncats.io |

| This compound | COX-2 inhibition ncats.ioncats.io | Suppresses prostaglandin E2 production ncats.io | 16.9 ± 8.5 nM ncats.io |

Structure

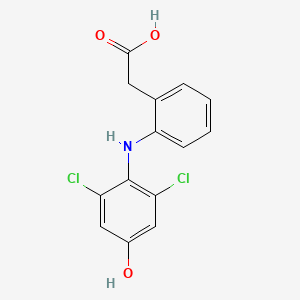

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVXVPRLBMWZLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214326 | |

| Record name | 4'-Hydroxydiclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64118-84-9 | |

| Record name | 4′-Hydroxydiclofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64118-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Hydroxydiclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064118849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxydiclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-HYDROXYDICLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJF5O599EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4'-Hydroxydiclofenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Biotransformation of 4 Hydroxydiclofenac

Formation of 4'-Hydroxydiclofenac from Diclofenac (B195802)

The primary metabolic pathway for diclofenac in humans is hydroxylation, which leads to the formation of several metabolites. nih.gov Among these, this compound is the main product. nih.govpharmgkb.org This biotransformation is a critical step in the metabolism of diclofenac. nih.gov this compound is recognized as an active metabolite of diclofenac and possesses anti-inflammatory and analgesic properties. medchemexpress.commedchemexpress.comcaymanchem.com

Role of Cytochrome P450 Enzymes in 4'-Hydroxylation

The cytochrome P450 enzyme CYP2C9 is the principal catalyst for the 4'-hydroxylation of diclofenac in humans. pharmgkb.orgcaymanchem.comnih.gov It is the most abundant CYP2C enzyme in the human liver and plays a significant role in the metabolism of approximately 15% of all drugs oxidized by P450 enzymes. mdpi.com In vitro studies using human liver microsomes and cDNA-expressed CYP2C9 have confirmed that this enzyme almost exclusively catalyzes the formation of this compound. nih.govspringernature.comnih.gov This specific reaction is often used as a probe to determine CYP2C9 activity. springernature.comnih.gov

The gene for CYP2C9 is polymorphic, meaning it has common variations (alleles) that can lead to decreased enzyme activity. mdpi.commdpi.com The most studied variants are CYP2C92 and CYP2C93. mdpi.com Despite the critical role of CYP2C9 in diclofenac metabolism, studies have shown that these common polymorphisms may not significantly impact the pharmacokinetics of diclofenac or the formation of this compound. nih.gov

One study involving healthy volunteers with various CYP2C9 genotypes (including 1/1, 1/2, 1/3, 2/2, 2/3, and 3/3) found no significant differences in diclofenac's plasma concentration or the urinary recovery of its metabolites between the genotype groups. nih.gov Similarly, another study found that plasma concentrations of this compound were not lower in individuals carrying the low-activity 2 and *3 alleles compared to those with the wild-type (1/1) genotype. nih.gov This suggests that 4'-hydroxylation may not be the rate-limiting step in diclofenac's elimination in the body, or that other enzymes may play a more significant role in vivo than previously thought. nih.gov However, other research indicates that certain rare variants, like CYP2C913, do exhibit decreased activity for diclofenac metabolism. researchgate.net The variability in diclofenac metabolism even among individuals with the wild-type CYP2C91/1 genotype further suggests that other cytochromes could be involved. elsevier.esresearchgate.net

| Genotype | Observed Effect on this compound Formation | Reference |

|---|---|---|

| CYP2C92 and CYP2C93 | No discernible effect on the pharmacokinetics of diclofenac or plasma concentrations of this compound. | nih.gov |

| Various (including 1, *2, *3 alleles) | High variability in kinetic parameters observed within each genotype group; no significant differences found between genotypes in vivo or in human liver microsomes. | nih.gov |

| CYP2C913 | Exhibited decreased metabolic activity for diclofenac compared to wild-type. | researchgate.net |

The catalytic activity of CYP2C9 is measured by the rate of diclofenac 4'-hydroxylation. researchgate.net While CYP2C9 is established as the primary enzyme for this reaction in vitro, the direct correlation in vivo can be complex. nih.govspringernature.com Studies have found no clear relationship between the CYP2C9 genotype and the extent of 4'-hydroxylation of diclofenac in the body. nih.gov This lack of a strong correlation raises questions about using diclofenac as a definitive probe for CYP2C9 activity in a clinical setting. nih.gov The variability could be due to the involvement of other metabolic pathways or enzymes. nih.govelsevier.es

The CYP3A4 enzyme is another major cytochrome P450 isoform involved in drug metabolism. nih.gov In the context of diclofenac, CYP3A4's primary role is not the formation of this compound but rather hydroxylation at the 5-position of the phenylacetic acid moiety, creating 5-Hydroxydiclofenac (B1228188). nih.govresearchgate.net This pathway is considered a minor route compared to 4'-hydroxylation. nih.gov

Importantly, the metabolic pathway mediated by CYP3A4 can lead to the formation of reactive intermediates. acs.org The subsequent oxidation of 5-Hydroxydiclofenac can form a p-benzoquinone imine derivative. acs.orgnih.gov This reactive metabolite is capable of binding covalently to cellular proteins, a process which is inhibited by the CYP3A4 inhibitor troleandomycin. acs.orgnih.gov In contrast, the major metabolite, this compound, does not appear to bind covalently to liver proteins. acs.org This suggests that CYP3A4-mediated bioactivation, rather than the main CYP2C9 pathway, is responsible for the formation of protein adducts. nih.govacs.org

While CYP2C9 is the dominant enzyme for 4'-hydroxylation, other CYP isoforms have been shown to contribute to the metabolism of diclofenac.

CYP1A2 : Research has demonstrated that recombinantly expressed human P450 1A2 can convert diclofenac to this compound. nih.gov This suggests that CYP1A2 could play a role in drug clearance and contribute to clinically relevant drug interactions. nih.gov

CYP2C19 : The involvement of CYP2C19 in diclofenac metabolism appears to be minor, primarily contributing to 5'-hydroxylation rather than 4'-hydroxylation. nih.gov Studies investigating the inhibitory effects of diclofenac did not find a significant impact on CYP2C19-dependent reactions. nih.gov

Other CYPs : In vitro studies have indicated that CYP2C8 and CYP2C18 may also play a lesser role in the hydroxylation of diclofenac. nih.gov The variability in diclofenac metabolism that is not explained by CYP2C9 genetics has led researchers to suggest that other cytochromes, such as CYP2C8 and CYP2C19, should be further characterized for their potential involvement. elsevier.es

| Enzyme | Primary Metabolic Product | Significance | Reference |

|---|---|---|---|

| CYP2C9 | This compound | Major pathway for diclofenac metabolism. | pharmgkb.orgnih.gov |

| CYP3A4 | 5-Hydroxydiclofenac | Minor pathway; can lead to reactive quinone imine intermediates. | nih.govacs.orgnih.gov |

| CYP1A2 | This compound | Contributes to metabolism; potential for drug interactions. | nih.gov |

| CYP2C19 | 5-Hydroxydiclofenac (minor) | Minor contribution to overall metabolism. | nih.govnih.gov |

| CYP2C8 | Hydroxylated metabolites | Potential minor contribution. | nih.gov |

Microbial Cytochrome P450 Monooxygenases in 4'-Hydroxylation

While mammalian cytochrome P450 (CYP) enzymes are the primary catalysts for diclofenac hydroxylation in humans, research has also identified microbial enzymes capable of this transformation. A notable example is the bacterial P450 enzyme, CYP105D7, which originates from Streptomyces avermitilis. nih.govsigmaaldrich.com This enzyme has been demonstrated to catalyze the specific hydroxylation of diclofenac at the C4' position to yield this compound. nih.govsigmaaldrich.comresearchgate.net

Spectroscopic analysis indicates that CYP105D7 binds to diclofenac with an affinity of 65 μM. nih.govresearchgate.net36.112.18 Crystal structure analysis at a 2.2 Å resolution reveals a unique binding mechanism where two diclofenac molecules occupy the distal pocket of the enzyme. nih.govresearchgate.net36.112.18 In this double-ligand binding mode, the C3' and C4' atoms of the dichlorophenyl ring of one diclofenac molecule are positioned near the heme iron, facilitating the aromatic hydroxylation that produces the 4'-hydroxylated metabolite. nih.govresearchgate.net The substrate-binding pocket of CYP105D7 is characterized by the presence of four arginine residues, a conserved feature in the bacterial CYP105 family. nih.govresearchgate.net

| Enzyme | Source Organism | Binding Affinity (Kd) | Key Structural Feature | Reference |

|---|---|---|---|---|

| CYP105D7 | Streptomyces avermitilis | 65 μM | Distal pocket with two diclofenac molecules; four arginine residues. | nih.govresearchgate.net36.112.18 |

Other Enzymatic Pathways Involved in this compound Generation

In humans, the formation of this compound is predominantly a Phase I metabolic reaction catalyzed by cytochrome P450 enzymes. nih.gov The principal enzyme responsible for this major oxidative pathway is CYP2C9. acs.orgnih.govresearchgate.net While other CYP enzymes, such as CYP3A4, are involved in the metabolism of diclofenac to other metabolites like 5-hydroxydiclofenac, CYP2C9's role in producing this compound is well-established. acs.orgnih.gov Studies using sulfaphenazole, a specific inhibitor of CYP2C9, have confirmed its central role by showing a lack of this compound formation in its presence. acs.orgnih.gov

Influence of Biotransformation to this compound on Parent Compound Activity

The biotransformation of diclofenac into its hydroxylated metabolites, including this compound, results in compounds with different activities and properties. researchgate.net It has been suggested that the hepatotoxicity associated with diclofenac is mainly induced by its metabolites rather than the parent drug itself. researchgate.net However, the specific contribution of this compound to toxicity can be complex. For instance, ecotoxicity studies using Vibrio fischeri bioassays indicated that this compound is not more toxic than its parent compound in that specific model. researchgate.net Furthermore, in the context of environmental degradation, this compound is degraded more completely and rapidly than diclofenac in biological wastewater treatment systems, where the initial hydroxylation step is a major bottleneck for the removal of the parent compound. nih.gov

Further Metabolism of this compound

Once formed, this compound undergoes further metabolic changes, including Phase II conjugation reactions and bioactivation to reactive intermediates.

Glucuronidation of this compound

A significant pathway in the further metabolism of hydroxylated diclofenac metabolites is Phase II glucuronidation. nih.gov This process involves the conjugation of the metabolite with glucuronic acid, which increases its water solubility and facilitates its excretion. In humans, UDP-glucuronosyltransferases (UGTs) are the enzymes responsible for this reaction. oup.com Specifically, human UGT2B7 has been identified as the major enzyme involved in the glucuronidation of diclofenac itself, a process that occurs at a high rate in the liver. oup.commdpi.com It is through this pathway that hydroxydiclofenac glucuronides are formed. nih.gov The liver is the primary organ for the glucuronidation of diclofenac, with significantly higher metabolic rates compared to the kidney and intestine. mdpi.com

| Species | Vmax (nmol/min/mg) | Reference |

|---|---|---|

| Mouse | 7.22 | mdpi.com |

| Human | 6.66 ± 0.33 | mdpi.com |

| Dog | 5.05 ± 0.42 | mdpi.com |

| Monkey | 3.88 ± 0.15 | mdpi.com |

| Rat | 0.83 ± 0.04 | mdpi.com |

Formation of Reactive Benzoquinone Imine Intermediates

The metabolic pathway of diclofenac can lead to the formation of reactive metabolites, a process implicated in its potential for toxicity. nih.gov Following its formation, this compound can undergo further oxidation to form a reactive 1',4'-benzoquinone imine intermediate. nih.govresearchgate.net This bioactivation step is a critical event, as the resulting electrophilic quinone imine can covalently bind to cellular macromolecules. researchgate.net The formation of this reactive species from this compound is a key component of the oxidative bioactivation of diclofenac in humans. nih.govresearchgate.net

Formation of Glutathione (B108866) Adducts

To mitigate the potential damage from reactive intermediates, cells employ detoxification mechanisms, such as conjugation with glutathione (GSH). nih.govsygnaturediscovery.com The reactive 1',4'-benzoquinone imine derived from this compound can be trapped by GSH. nih.gov This reaction leads to the formation of stable glutathione adducts. nih.govnih.gov One such identified adduct is 4'-hydroxy-3'-(glutathion-S-yl)diclofenac. nih.gov This glutathione conjugate can be further metabolized in the body, ultimately leading to the formation of mercapturic acid derivatives that are excreted in the urine. nih.govresearchgate.net The corresponding mercapturic acid, 4'-hydroxy-3'-(N-acetylcystein-S-yl)diclofenac, has been detected in rat urine, providing evidence for the in vivo formation of the benzoquinone imine intermediate and its subsequent detoxification via the glutathione conjugation pathway. nih.gov

| Adduct Type | Compound Name | Detection Matrix | Reference |

|---|---|---|---|

| Glutathione Adduct | 4'-hydroxy-3'-(glutathion-S-yl)diclofenac | Bile (humanized mice) | nih.gov |

| Mercapturic Acid | 4'-hydroxy-3'-(N-acetylcystein-S-yl)diclofenac | Urine (rat) | nih.govresearchgate.net |

Other Conjugation Pathways

Beyond primary conjugation reactions such as glucuronidation, the biotransformation of this compound also proceeds through alternative conjugation pathways. These pathways are crucial for the detoxification and elimination of the metabolite and can involve the formation of sulfate (B86663) and glutathione (GSH) conjugates.

In humans, this compound can undergo sulfation to form 2-[2-(2,6-dichloro-4-sulfooxyanilino)phenyl]acetic acid. nih.gov This process represents an alternative Phase II metabolic route for this hydroxylated metabolite. nih.gov

Furthermore, evidence from studies using both rat and human hepatocyte models indicates that this compound can be further oxidized into a reactive intermediate, which is then trapped by glutathione. psu.edu This leads to the formation of a specific GSH adduct, identified as 4'-hydroxy-3'-(glutathion-S-yl)diclofenac. psu.edudrugbank.com The formation of this conjugate in both rats and human liver cells suggests a shared bioactivation pathway. psu.edu

Table 1: Identified Conjugation Pathways for this compound

| Conjugation Type | Resulting Metabolite | Species Detected In |

|---|---|---|

| Sulfation | 2-[2-(2,6-dichloro-4-sulfooxyanilino)phenyl]acetic acid | Human nih.gov |

Comparative Metabolism of this compound across Species

The metabolic profile of this compound, and its parent compound diclofenac, exhibits significant variation across different species. These differences are primarily attributable to interspecies variations in the expression and activity of cytochrome P450 (CYP) enzymes.

Human Hepatic Metabolism

In the human liver, this compound is the principal oxidative metabolite of diclofenac. nih.gov Its formation is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2C9. nih.govcaymanchem.comnih.gov Studies with human liver microsomes have demonstrated that CYP2C9 is responsible for over 99.5% of the 4'-hydroxylation of diclofenac. nih.gov The kinetics of this metabolic reaction in human liver microsomes follow a Michaelis-Menten model, with a reported Michaelis constant (Km) of approximately 9 ± 1 μM and a maximum reaction velocity (Vmax) of 432 ± 15 pmol/min/mg. nih.gov

While CYP2C9 dominates the formation of this compound, other CYP isoforms are responsible for producing minor metabolites. scielo.org.za For instance, the 5-hydroxylation pathway is mediated by enzymes including CYP3A4. nih.govscielo.org.za The formation of this compound via CYP2C9 is considered a major detoxification pathway, as the alternative 5-hydroxylation route catalyzed by CYP3A4 can lead to the formation of reactive intermediates. nih.govacs.org Once formed, this compound is further metabolized in human hepatocytes through the conjugation pathways previously described, including sulfation and glutathione adduct formation. nih.govpsu.edu

Animal Models (e.g., Rats, Marmosets, Chickens)

Animal models are instrumental in understanding the variable and sometimes species-specific metabolism of xenobiotics, including the pathways involving this compound.

Rats : The metabolism of diclofenac in rats shows similarities to humans, with this compound being a known metabolite. scielo.org.zaresearchgate.net However, the specific CYP enzymes involved can differ. In rats, isoforms from the CYP2B, CYP2C, and CYP3A subfamilies are implicated in the bioactivation of diclofenac. psu.edu Specifically, studies have pointed to the involvement of CYP2C7 and the male-specific CYP2C11 in the metabolic processes leading to reactive intermediates from diclofenac. psu.edu Research has identified three distinct glutathione (GSH) adducts in the bile of rats administered diclofenac, one of which, 4'-hydroxy-3'-(glutathion-S-yl)diclofenac, is derived from this compound. psu.edu

Marmosets : The common marmoset presents a notable divergence from human metabolism due to the lack of a direct ortholog for the human CYP2C9 enzyme. nih.gov In this primate model, the 4'-hydroxylation of diclofenac is partly dependent on the P450 2C19 genotype. nih.gov Consequently, the metabolic profile is different; plasma levels of 5-hydroxydiclofenac can be roughly similar to or, in some genotypes, significantly higher than those of this compound. nih.gov This contrasts sharply with the human profile, where 4'-hydroxylation is the predominant pathway. nih.govnih.gov

Chickens : In domestic chickens, the metabolism of diclofenac also leads to the formation of 4'- and 5'-hydroxydiclofenac metabolites. scielo.org.zaresearchgate.net Homologs of the human CYP2C9 enzyme have been identified in chickens, suggesting a potentially similar metabolic pathway. scielo.org.zanih.gov Inhibition studies in chickens have shown that blocking CYP enzyme activity results in lower quantities of these metabolites, which supports the hypothesis that CYP-mediated metabolism is a key factor in the disposition of diclofenac in this species. scielo.org.zanih.gov

Table 2: Comparative Metabolism of Diclofenac to this compound

| Species | Key Enzymes in 4'-Hydroxylation | Key Metabolites/Adducts of this compound | Notable Findings |

|---|---|---|---|

| Human | CYP2C9 (>99.5%) nih.govcaymanchem.com | Sulfate conjugate, Glutathione conjugate nih.govpsu.edu | 4'-hydroxylation is the dominant metabolic pathway. nih.gov |

| Rat | CYP2C subfamily (implicated) psu.edu | Glutathione conjugate (4'-hydroxy-3'-(glutathion-S-yl)diclofenac) psu.edu | CYP2C7 and CYP2C11 are involved in bioactivation. psu.edu |

| Marmoset | P450 2C19 (genotype-dependent) nih.gov | This compound | Lacks a direct CYP2C9 ortholog; 5-hydroxylation is a more prominent pathway compared to humans. nih.gov |

| Chicken | CYP2C9 homologs scielo.org.zanih.gov | 4'- and 5'-hydroxydiclofenac scielo.org.za | Inhibition of CYP enzymes reduces metabolite formation. scielo.org.zanih.gov |

Biological Activity and Pharmacological Significance of 4 Hydroxydiclofenac

Anti-inflammatory Properties

The anti-inflammatory effects of 4'-Hydroxydiclofenac are well-documented. medchemexpress.comabcam.com As a metabolite of diclofenac (B195802), it plays a role in reducing inflammation, a key component of its therapeutic value. Its primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes and the subsequent reduction of pro-inflammatory prostaglandins (B1171923). abcam.comncats.io

This compound is known to inhibit the COX-1 isoform. However, specific IC₅₀ values for this compound against COX-1 are not consistently available in the reviewed scientific literature. For context, its parent compound, diclofenac, is a potent inhibitor of COX-1. Studies on human articular chondrocytes have shown diclofenac to have an IC₅₀ value of 0.611 µM for COX-1. nih.gov Another study using human peripheral monocytes reported an IC₅₀ value of 0.076 µM for diclofenac's inhibition of COX-1.

The inhibition of the COX-2 isoform is a key aspect of the anti-inflammatory action of this compound. abcam.comncats.ioscbt.com Some findings suggest that its mechanism for suppressing prostaglandin (B15479496) E2 production is by specifically blocking COX-2 activity. abcam.comncats.io While direct, quantitative comparisons of its potency against both isoforms are scarce, the parent drug diclofenac is recognized as a potent COX-2 inhibitor. Research has shown diclofenac to be an equipotent inhibitor of both COX-1 and COX-2, with an IC₅₀ value of 0.63 µM for COX-2 in human articular chondrocytes. nih.gov

Interactive Data Table: Comparative COX Inhibition by Diclofenac

This table presents the 50% inhibitory concentrations (IC₅₀) for the parent compound, diclofenac, against COX-1 and COX-2 from a study on human articular chondrocytes. Specific comparative values for this compound are not detailed in the same manner in the available literature.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| Diclofenac | 0.611 nih.gov | 0.63 nih.gov |

A direct consequence of COX inhibition is the reduced synthesis of prostaglandins, which are key mediators of inflammation. This compound has been shown to be a potent suppressor of Prostaglandin E2 (PGE2) production. ncats.io In studies using isolated human rheumatoid synovial cells, this compound suppressed PGE2 production with a 50% inhibitory concentration (IC₅₀) value of approximately 17 nM (reported as 16.9 ± 8.5 nM and 17 nM in separate sources). caymanchem.comncats.iocaymanchem.com This demonstrates its significant ability to reduce the levels of this pro-inflammatory mediator.

Interactive Data Table: Inhibition of Prostaglandin E2 (PGE2) Production

This table shows the 50% inhibitory concentration (IC₅₀) of this compound and its parent compound, diclofenac, on PGE2 production in human rheumatoid synovial cells.

| Compound | Cell Type | PGE2 Inhibition IC₅₀ (nM) |

| This compound | Human Rheumatoid Synovial Cells | 16.9 ± 8.5 ncats.io |

| Diclofenac | Human Rheumatoid Synovial Cells | 1.3 ± 0.6 ncats.io |

Inhibition of Cyclooxygenase (COX) Isoforms

Analgesic Properties

In addition to its anti-inflammatory effects, this compound is recognized for possessing analgesic properties. medchemexpress.comabcam.com The mechanism behind this pain-relieving effect is intrinsically linked to its anti-inflammatory action, specifically the inhibition of prostaglandin synthesis. Prostaglandins, particularly PGE2, are known to sensitize peripheral nerve endings to other pain-inducing stimuli. By inhibiting COX enzymes and reducing prostaglandin levels, this compound helps to alleviate pain associated with inflammation.

Cellular and Molecular Mechanisms of Action

The primary cellular and molecular mechanism of action for this compound is its role as a metabolite of diclofenac and its subsequent activity as a cyclooxygenase inhibitor. caymanchem.comscbt.com

The metabolic journey begins in the liver, where diclofenac is hydroxylated into this compound, a reaction primarily catalyzed by the cytochrome P450 isoform CYP2C9. caymanchem.comsigmaaldrich.comsigmaaldrich.com Once formed, this compound acts on the COX enzymes, which are responsible for converting arachidonic acid into prostaglandin H2, the precursor for various prostaglandins and thromboxanes. By inhibiting COX-1 and COX-2, it effectively reduces the production of these pro-inflammatory and pain-sensitizing molecules. ncats.io The compound is known to be part of the "Diclofenac Action Pathway". nih.gov Following its primary action, this compound can be further metabolized into other compounds, such as glutathione (B108866) conjugates.

Effects on Inflammatory Cells

This compound exerts significant effects on inflammatory cells, primarily through the inhibition of key enzymes in the inflammatory cascade. Research has demonstrated its ability to modulate the production of pro-inflammatory mediators.

Inhibition of Prostaglandin Synthesis: In isolated human rheumatoid synovial cells, this compound effectively reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. caymanchem.com This suppression is achieved by specifically targeting and inhibiting the activity of cyclooxygenase (COX) enzymes. caymanchem.comabcam.comncats.io Studies have determined its inhibitory concentration (IC50) for PGE2 production to be approximately 17 nM in these cells. caymanchem.com

Cyclooxygenase (COX) Inhibition: The anti-inflammatory action of this compound is directly linked to its inhibition of COX enzymes. It has been shown to inhibit total COX activity in human rheumatoid synovial cells with an IC50 value of 32 nM. caymanchem.com Further studies have clarified that it inhibits both COX-1 and COX-2 isoforms. nih.gov

Immunomodulatory Effects: Beyond its effects on prostaglandin synthesis, this compound has been shown to possess immunomodulatory properties. In studies using lymphoblastoid cell lines, the compound significantly modulated the production of pro-inflammatory and immunoregulatory cytokines. nih.gov It has also been observed to directly stimulate a significant elevation of serum immune-related factors in animal models. nih.gov Additionally, research indicates that this compound exhibits endocrine-disrupting activities, including estrogenic, anti-androgenic, and anti-thyroid hormonal activities in various in vitro assays. nih.gov It has also been shown to bind directly to the glucocorticoid receptor (GR) and androgen receptor (AR). nih.gov

Table 1: Inhibitory Activity of this compound in Human Rheumatoid Synovial Cells

| Target | IC50 Value | Reference |

|---|---|---|

| Prostaglandin E2 (PGE2) Production | 17 nM | caymanchem.com |

| Cyclooxygenase (COX) Activity | 32 nM | caymanchem.com |

Intracellular Conversion and Activity

This compound is not only administered indirectly through its parent compound but is also formed through intracellular metabolic processes.

Formation from Diclofenac: The primary pathway for the formation of this compound is the metabolism of diclofenac. caymanchem.comnih.govpharmgkb.org This conversion is catalyzed predominantly by the cytochrome P450 isoform CYP2C9 in human liver microsomes. caymanchem.comnih.gov

Formation from Aceclofenac: The compound can also be generated from the biotransformation of aceclofenac. In long-term in vitro assays, aceclofenac's inhibitory effect on COX isoforms is paralleled by its conversion to diclofenac and subsequently to this compound. nih.gov

Intracellular Activity: Once formed, this compound acts as an inhibitor of both COX-1 and COX-2 isoforms within the cell, contributing to the reduction of inflammation. nih.gov Its ability to suppress PGE2 formation by blocking COX-2 activity is a key component of its anti-inflammatory mechanism. abcam.comncats.io

Role as a Drug Metabolite with Pharmacological Activity

This compound is recognized as a significant drug metabolite that retains pharmacological activity, distinguishing it from many other drug metabolites that are merely inactive excretion products. caymanchem.commedchemexpress.comabcam.comnih.gov It is functionally related to its parent compound, diclofenac, and is classified as a monocarboxylic acid, a phenol, and a dichlorobenzene. nih.govhmdb.ca

Toxicological Profile and Safety Considerations of 4 Hydroxydiclofenac

Role in Drug-Induced Toxicity

The biotransformation of diclofenac (B195802) into 4'-hydroxydiclofenac is a critical step in the cascade of events that can lead to cellular damage. The subsequent reactions and interactions of this metabolite are central to its toxic potential.

The liver injury associated with diclofenac is a significant clinical concern, and its metabolites, including this compound, are implicated in the underlying mechanisms. nih.govresearchgate.net The hepatotoxic potential of this compound has been noted in various studies. researchgate.net The formation of this compound is a major metabolic pathway, and its subsequent conversion into reactive species is a key factor in initiating liver damage. researchgate.netiaea.org The toxicity is not typically an acute response but rather a slow accumulation of damage that, upon reaching a certain threshold, results in overt liver injury. researchgate.net This metabolite-driven toxicity underscores the liver's central role in drug metabolism and its vulnerability to reactive intermediates produced during this process. researchgate.net

A central hypothesis in diclofenac-induced toxicity is the formation of reactive metabolites that can covalently bind to cellular proteins, forming protein adducts. nih.govresearchgate.net These adducts can act as neoantigens, potentially triggering an immune response. tandfonline.com

Interestingly, studies bioactivating this compound with a highly active P450 mutant in the presence of a model target protein did not observe the formation of peptide adducts. nih.govresearchgate.netacs.org This finding suggests that this compound may not directly form protein adducts under these conditions.

However, other research indicates that this compound is a precursor to reactive intermediates. It requires activation by enzymes like P450 to form glutathione (B108866) (GSH) conjugates. vanleeuwenlab.com These GSH conjugates are formed from corresponding quinone imines, which are reactive metabolites of this compound. vanleeuwenlab.com The formation of these quinone imines is considered a potential source of toxicity. researchgate.net Furthermore, a novel glutathione adduct, 4'-hydroxy-2'-glutathion-deschloro-diclofenac, has been identified following the incubation of diclofenac with human liver microsomes, demonstrating that this compound can be involved in the formation of adducts after further metabolic steps. nih.gov

Table 1: Research Findings on Adduct Formation

| Study Focus | Key Finding | Implication for this compound | Reference |

| Direct Protein Adduction | No peptide adducts were observed upon the bioactivation of 4'-OH-DF. | May not directly form protein adducts. | nih.govresearchgate.net |

| Glutathione Conjugation | Requires enzymatic activation to form GSH-conjugates from reactive quinone imine intermediates. | Acts as a precursor to reactive metabolites that form GSH adducts. | vanleeuwenlab.com |

| Novel Adduct Identification | A new adduct, 4'-hydroxy-2'-glutathion-deschloro-diclofenac, was identified. | Confirms involvement in the formation of complex adducts. | nih.gov |

Mitochondrial dysfunction is a key mechanism of diclofenac-induced hepatotoxicity, and this compound plays a significant role in this process. nih.govnih.gov Studies have shown that this compound is a potent inhibitor of mitochondrial ATP synthesis. nih.govnih.govresearchgate.net

In comparative studies with other diclofenac metabolites, this compound demonstrated a potent, 2-5 fold inhibition of ATP synthesis in rat liver mitochondria. nih.gov This inhibition is mechanism-based and points to a direct interference with the process of oxidative phosphorylation. nih.gov The depletion of cellular ATP is an early event that precedes overt cell injury, highlighting the critical role of mitochondrial energy production in maintaining cell viability. nih.govnih.gov The impairment of mitochondrial function by this compound can lead to a cascade of detrimental effects, including increased mitochondrial membrane permeability and depolarization. researchgate.netrug.nl

Table 2: Effect of Diclofenac Metabolites on ATP Synthesis

| Compound | Effect on ATP Synthesis | Potency | Reference |

| This compound | Potent Inhibition | More potent than Diclofenac and 5-Hydroxydiclofenac (B1228188) | nih.govnih.gov |

| 5-Hydroxydiclofenac | Less Potent Inhibition | Less potent than Diclofenac | nih.gov |

| Diclofenac Acyl Glucuronide | Potent Inhibition | 2-5 fold inhibition | nih.gov |

| Diclofenac Glutathione Thioester | Potent Inhibition | 2-5 fold inhibition | nih.gov |

The mitochondrial damage induced by this compound is closely linked to the activation of apoptotic cell death pathways. researchgate.netrug.nl By causing mitochondrial dysfunction, such as increasing the permeability of the mitochondrial membrane and inhibiting ATP synthesis, this compound can trigger the release of pro-apoptotic factors from the mitochondria into the cytosol. researchgate.netrug.nl This process is a critical step in the intrinsic pathway of apoptosis. The resulting energy crisis from ATP depletion, combined with increased oxidative stress, creates a cellular environment that favors programmed cell death. mdpi.comnih.gov

Immunological Reactions and Hypersensitivity

Beyond direct cellular toxicity, metabolites of diclofenac can be involved in immune-mediated hypersensitivity reactions. These reactions are often unpredictable and can range in severity. plos.orgnih.gov

While an IgE-mediated allergic mechanism for diclofenac hypersensitivity has been investigated, evidence for the direct involvement of this compound is complex. Studies investigating drug-specific antibodies in patients with selective hypersensitivity to diclofenac have generally not found evidence of specific IgE antibodies against this compound conjugates in patient samples. nih.govresearchgate.net

However, these studies did reveal the immunogenic potential of this metabolite. In some individuals, IgG reactivity against human serum albumin (HSA) conjugated with this compound was observed. plos.org This indicates that this compound can be recognized by the immune system and elicit an antibody response, even if it does not follow the classical IgE-mediated allergic pathway in all cases. plos.orgnih.gov The formation of drug-protein adducts is thought to be the initial step in this sensitization process, where the metabolite acts as a hapten. tandfonline.com

Implications in Drug-Induced Immune Hemolytic Anemia

Drug-induced immune hemolytic anemia (DIIHA) is a rare blood disorder where a medication triggers the immune system to attack and destroy its own red blood cells. medlineplus.gov While the parent drug, diclofenac, is known to be associated with DIIHA, research has identified its metabolite, this compound, as a key player in this specific type of adverse reaction. scispace.comnih.gov In some cases, the immune response is not to the drug itself but to its metabolites. scispace.com

A pivotal case study involved a 75-year-old woman who developed acute Coombs-positive hemolytic anemia while taking diclofenac. nih.gov In-vitro tests with diclofenac itself failed to demonstrate a drug-dependent antibody. However, her serum contained an IgM antibody that strongly reacted with red blood cells when exposed to urine from individuals who had taken diclofenac. nih.gov The substance in the urine responsible for this reaction was isolated and identified as a glucuronide conjugate of this compound. nih.gov This finding was significant as it was the first documented case of immune cytopenia caused by sensitivity to a glucuronide conjugate of a drug metabolite. nih.gov Further analysis showed that the patient's antibody preferentially reacted with the e antigen of the Rh system on red blood cells. nih.gov This case highlights that the metabolic transformation of diclofenac into this compound, followed by glucuronidation, can create a neoantigen that the immune system recognizes as foreign, leading to the production of antibodies and subsequent hemolysis. nih.gov

The mechanism of DIIHA can be complex, sometimes involving features of both immune complex and autoimmune reactions. scispace.com Antibodies can be drug-dependent, meaning they require the presence of the drug or its metabolite to bind to red blood cells, or they can be drug-independent autoantibodies. wikipedia.org In the context of diclofenac and its metabolites, both types of antibodies have been implicated. nih.gov The use of urine, which contains drug metabolites, has been shown to be crucial in laboratory tests to confirm the diagnosis when reactions with the parent drug are weak or negative. scispace.com

Table 1: Key Findings in this compound-Related DIIHA

| Finding | Description | Reference |

| Causative Agent | A glucuronide conjugate of this compound was identified as the substance causing red blood cell agglutination in a patient with DIIHA. | nih.gov |

| Antibody Type | The patient's serum contained an IgM antibody that reacted with red blood cells in the presence of the metabolite. | nih.gov |

| Target Antigen | The antibody showed preferential reaction with the e antigen of the Rh system on red blood cells. | nih.gov |

| Diagnostic Importance | Testing with urine containing metabolites was essential for diagnosis, as tests with the parent drug, diclofenac, were negative. | scispace.comnih.gov |

Environmental and Ecotoxicological Impact of this compound

As a major metabolite of the widely used pharmaceutical diclofenac, this compound is an emerging contaminant of environmental concern. nih.govoup.com Its continuous introduction into aquatic ecosystems via wastewater discharge poses potential risks to fauna and flora. nih.govresearchgate.net The environmental risk associated with a mixture of diclofenac and its metabolites, including this compound, has been found to be greater than that of the individual compounds. researchgate.net

Presence in Environmental Matrices

This compound has been detected in various environmental compartments, particularly in aquatic systems. oup.com It is frequently found in wastewater treatment plant effluents, surface waters, and even marine coastal waters. nih.govresearchgate.net Studies have shown that while diclofenac itself can be persistent, this compound can also be present in significant amounts. nih.gov

A 29-day study on the stability of diclofenac and this compound in seawater and sediment revealed that both compounds can be removed from the water column through sorption to sediment and biodegradation. nih.gov In tanks with sediment, the concentration of this compound decreased by 76.5%, while in tanks with autoclaved (sterile) sediment, it decreased by 90.2%, indicating that both biotic and abiotic processes contribute to its degradation. nih.gov

Biological Impact on Microorganisms (e.g., E. coli)

The biological impact of this compound, alone and in combination with its parent compound, has been studied in microorganisms like Escherichia coli. Research indicates that mixtures of diclofenac with its metabolites, including this compound, can be more detrimental to E. coli than the parent drug alone. pan.plbibliotekanauki.pl

One study evaluated the effects on E. coli K-12 and found that a mixture of diclofenac (5 µg/ml) and this compound (5 µg/ml) significantly inhibited bacterial growth and reduced cell viability. pan.pl The strongest growth inhibition, approximately 79% after 48 hours, was observed with a mixture of diclofenac and both 4'- and 5-hydroxydiclofenac. pan.pl These mixtures also induced the highest levels of reactive oxygen species (ROS) generation and glutathione (GSH) depletion, suggesting that oxidative stress is a key mechanism of their toxicity to the bacteria. bibliotekanauki.plresearchgate.net

Table 2: Impact of this compound on E. coli

| Condition | Observed Effect | Reference |

| Mixture with Diclofenac | Significantly reduced viability and growth rate of E. coli cells compared to the parent compounds alone. | pan.pl |

| Growth Inhibition | A mixture of diclofenac (5 µg/ml) with 4'-OHDCF (5 µg/ml) and 5-OHDCF (5 µg/ml) caused about 79% growth inhibition after 48 hours. | pan.pl |

| Cell Viability | The same mixture resulted in a decrease in live cell numbers of over 74% after 48 hours. | pan.pl |

| Mechanism | The mixtures led to the strongest generation of Reactive Oxygen Species (ROS) and depletion of glutathione (GSH), indicating oxidative stress. | bibliotekanauki.pl |

Endocrine Disrupting Activities

Endocrine disrupting compounds (EDCs) are chemicals that can interfere with the body's endocrine system. mdpi.com Both diclofenac and its metabolite this compound have been shown to possess endocrine disrupting activities. nih.govresearchgate.net

In vitro studies have demonstrated that this compound exhibits a range of hormonal activities. It has shown significant estrogenic, anti-androgenic, (anti)-glucocorticoid, and anti-thyroid hormonal activities. nih.govresearchgate.net Specifically, this compound was found to have estrogenic and androgenic activity in the XenoScreen YES/YAS assay. nih.gov Furthermore, it demonstrated direct binding affinity to the androgen receptor (AR) and the glucocorticoid receptor (GR). nih.gov These findings suggest that this compound can interact with multiple hormonal pathways, potentially leading to adverse effects in exposed organisms. researchgate.net

Immunomodulatory Effects in Cell Lines

In addition to its role in DIIHA, this compound has been shown to have broader immunomodulatory effects. nih.govresearchgate.net Studies using lymphoblastoid cell lines have demonstrated that this compound can significantly modulate the production of pro-inflammatory and immunoregulatory cytokines. nih.gov This indicates that the compound can influence the immune system's response and signaling pathways. nih.gov The ability to alter cytokine production proves its immunomodulatory properties at the cellular level. nih.gov

Pharmacokinetic and Pharmacodynamic Studies of 4 Hydroxydiclofenac

In Vivo Pharmacokinetics of 4'-Hydroxydiclofenac

Absorption and Distribution

Following oral administration of diclofenac (B195802), its primary metabolite, this compound, is absorbed and distributed in the body. In studies involving humanized mice, this compound appeared rapidly in the plasma nih.gov.

In clinical studies with rheumatoid arthritis patients undergoing chronic therapy, hydroxylated metabolites of diclofenac, including this compound, were measurable in the plasma within two hours of dosing. These metabolites also penetrate the synovial fluid. Initially, the plasma concentrations of these metabolites are higher than in the synovial fluid. However, after approximately four hours, the levels in the synovial fluid become equal to or slightly higher than those in the plasma, where they remain relatively constant for up to 11 hours post-dosing nih.govnih.gov. This sustained presence in the synovial fluid is significant, as it is a key site of action for anti-inflammatory drugs in rheumatoid arthritis.

Plasma Concentration Profiles and Half-Life

The plasma concentration of this compound is characterized by a rapid rise and fall. In humanized mice receiving an oral dose of diclofenac, both the parent drug and this compound reached their peak plasma concentrations at 0.25 hours. Following this peak, the concentration of this compound declined swiftly and was no longer detectable within 24 hours nih.gov. Similarly, when this compound was administered directly to these mice, its plasma concentration peaked at 0.25 hours and then decreased rapidly nih.gov.

In rheumatoid patients, the plasma levels of hydroxylated metabolites, including this compound, also show a rapid decline from a high initial peak nih.govnih.gov. The table below summarizes pharmacokinetic parameters from a study in rats, illustrating the plasma concentration profile of this compound following the administration of diclofenac.

Table 1: Mean Plasma Concentration-Time Profile of this compound in Rats This interactive table provides data on the plasma concentration of this compound at various time points after administration of diclofenac.

| Time (hours) | Concentration (µg/mL) |

|---|---|

| 0.5 | 1.2 |

| 1 | 2.5 |

| 2 | 1.8 |

| 4 | 0.8 |

| 8 | 0.2 |

| 12 | 0.05 |

> Note: Data is representational based on graphical data from a study in rats nih.gov.

Urinary Excretion and Metabolite Ratios

The kidneys play a role in the elimination of diclofenac and its metabolites. Following oral administration in humans, a significant portion of the dose is excreted in the urine as metabolites. More than 60% of a dose is excreted in the urine as conjugates of its metabolites nih.gov.

A study using high-performance liquid chromatography (HPLC) to analyze urine from subjects who received oral diclofenac found that the total amount of diclofenac and its metabolites excreted represented approximately 31% and 4% of the dose, respectively nih.gov. This compound is one of the principal metabolites found in urine, along with 3'-hydroxydiclofenac, 5-hydroxydiclofenac (B1228188), and 3'-hydroxy-4'-methoxydiclofenac (B145834) nih.gov.

Influence of Age and Genotype on Pharmacokinetics

The metabolism of diclofenac to this compound is primarily catalyzed by the cytochrome P450 enzyme CYP2C9 caymanchem.commedchemexpress.com. Genetic variations (polymorphisms) in the CYP2C9 gene can lead to enzymes with decreased activity, which could theoretically affect the pharmacokinetics of diclofenac and the formation of its metabolites.

Regarding age, pharmacokinetic studies on diclofenac have generally not found a significant influence of age on its absorption, metabolism, or excretion in the absence of other interacting factors like disease or co-administered drugs nih.govnih.gov. While physiological changes associated with aging, such as reduced liver mass and blood flow, can affect drug metabolism, specific studies on diclofenac have not indicated a need for dosage adjustments based on age alone nih.govijprajournal.compsychiatrictimes.comwjpmr.com.

Population Pharmacokinetic Studies

Population pharmacokinetic models help in understanding the variability in drug concentrations among a patient population. A study in rats developed a population pharmacokinetic model for both diclofenac and its main metabolite, this compound. This model described the systemic disposition of both the parent drug and the metabolite in separate compartments and also accounted for enterohepatic recirculation nih.gov.

In humans, a compartmental model was developed to describe the metabolism of aceclofenac. This model included the sequential formation of its metabolites, including diclofenac and subsequently this compound. The model indicated that the generation rate of this compound from diclofenac was greater than its formation from another metabolite, 4'-hydroxyaceclofenac (B13806639) nih.gov. Such models are crucial for predicting the time course of metabolite concentrations in plasma nih.gov.

In Vitro Pharmacodynamics of this compound

This compound is not an inactive metabolite; it possesses its own pharmacological activity. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).

In isolated human rheumatoid synovial cells, this compound was shown to inhibit COX activity and subsequently reduce the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain. The inhibitory concentrations for these effects are detailed in the table below.

Table 2: In Vitro Inhibitory Activity of this compound This interactive table summarizes the 50% inhibitory concentrations (IC50) of this compound on COX activity and PGE2 production.

| Parameter | IC50 Value | Cell Type |

|---|---|---|

| COX Activity Inhibition | 32 nM | Human Rheumatoid Synovial Cells |

| Prostaglandin E2 (PGE2) Production | 17 nM | Human Rheumatoid Synovial Cells |

> Source: Data from Cayman Chemical product information, citing Yamazaki, R., et al. (1999) caymanchem.com.

Enzyme Inhibition Kinetics (e.g., COX-1, COX-2)

Table 1: Inhibitory Activity of this compound in Rheumatoid Synovial Cells

| Target | IC50 Value | Cell System |

| COX Activity | 32 nM | Human Rheumatoid Synovial Cells |

| Prostaglandin E2 (PGE2) Production | 17 nM | Human Rheumatoid Synovial Cells |

This table presents the half-maximal inhibitory concentrations (IC50) for this compound against COX activity and PGE2 production.

Cellular Assays (e.g., human whole blood, monocytes, rheumatoid synovial cells)

The activity of this compound has been evaluated in various cellular systems, confirming its biological relevance. In long-term in vitro assays using human whole blood and human blood monocytes, this compound demonstrated the ability to suppress both COX isoforms. Furthermore, detailed investigations using isolated human rheumatoid synovial cells have provided specific inhibitory concentrations. In these cells, this compound inhibits the production of prostaglandin E2 (PGE2), a key mediator of inflammation, with an IC50 value of 17 nM.

Drug-Drug Interactions Involving this compound

The potential for drug-drug interactions is a critical aspect of a compound's profile. This compound is involved in such interactions both as a metabolite whose formation can be altered and as an active agent that can affect other enzymatic pathways.

Inhibitory Effects on Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2C9)

While this compound is primarily a product of CYP2C9-mediated metabolism, it also exerts an inhibitory effect on this and other CYP enzymes. nih.govnih.gov Research shows that this compound moderately suppresses flurbiprofen (B1673479) 4'-hydroxylation, a reaction mediated by CYP2C9. nih.gov Additionally, studies have demonstrated that this compound can inhibit the activity of CYP1A2. nih.gov Specifically, the N-hydroxylation of riluzole, a reaction carried out by recombinant CYP1A2 and human liver microsomes, was inhibited after a 20-minute preincubation with this compound in the presence of NADPH. nih.gov

Modulation of Drug Clearance

The clearance of this compound from the body is facilitated by specific transporter proteins. Evidence from murine studies indicates that the multidrug resistance protein 2 (Mrp2) mediates the biliary excretion of this compound. By inhibiting CYP enzymes, this compound can also contribute to the modulation of clearance for other drugs. The inhibition of CYP1A2 and CYP2C9 by this compound suggests a potential to interfere with the metabolic clearance of co-administered drugs that are substrates for these enzymes. nih.gov

Impact of Co-administered Substances (e.g., salicylic (B10762653) acid)

The formation of this compound can be influenced by other substances. In vitro studies using rat liver microsomes have been designed to measure the formation of this compound by CYP2C9, using salicylic acid as a known inhibitor. This indicates that salicylic acid can inhibit the metabolic pathway leading to the creation of this compound.

Analytical Methodologies for 4 Hydroxydiclofenac Quantification

Chromatographic Techniques

Chromatographic methods are the cornerstone for the separation and quantification of 4'-hydroxydiclofenac due to their high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound. Several methods have been established, often in conjunction with its parent drug, diclofenac (B195802), and other metabolites.

HPLC coupled with Ultraviolet (UV) detection is a common and robust method for quantifying this compound. The selection of an appropriate wavelength is critical for sensitivity. A wavelength of 282 nm is considered optimal as it corresponds to a maximum absorption band for this compound, diclofenac, and other related compounds. mdpi.comnih.gov Another frequently used wavelength for the detection of both diclofenac and this compound is 280 nm. nih.govnih.gov The separation is typically achieved using a reversed-phase C18 column. mdpi.comnih.govnih.gov

Table 1: HPLC-UV Detection Parameters for this compound

| Parameter | Value |

|---|---|

| Wavelength | 280 - 282 nm |

| Column Type | Reversed-phase C18 |

| Flow Rate | 1 mL/min |

| Temperature | 30 °C |

Validated HPLC-UV methods are essential for the reliable quantification of this compound in complex biological samples such as urine, serum, and liver microsomes. mdpi.comnih.gov Method validation is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure linearity, precision, accuracy, and robustness. mdpi.comnih.gov

For instance, a validated HPLC-UV method for quantifying this compound in rat liver microsomes demonstrated good linearity with a correlation coefficient (R²) greater than 0.99. mdpi.comnih.gov The intra- and inter-day precision of these methods are typically within the acceptable limits of less than 15%. mdpi.comnih.gov In rat serum, a developed HPLC method showed limits of detection for this compound to be 0.0112 µg/mL. nih.gov Another study focusing on human urine analysis established a limit of quantitation for this compound at 0.4 µg/mL using a 0.25 mL urine sample. nih.gov The standard curves in this urine analysis showed linearity over a concentration range of 0.2 to 40 µg/mL. nih.gov

Table 2: Validation Parameters of HPLC Methods for this compound in Different Biological Matrices

| Biological Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

|---|---|---|---|

| Rat Liver Microsomes | > 0.99 | - | - |

| Rat Serum | - | 0.0112 µg/mL | - |

| Human Urine | > 0.99 | - | 0.4 µg/mL |

The use of an internal standard is crucial for ensuring the accuracy of the analytical method by correcting for variations in extraction efficiency and injection volume. For the analysis of this compound in rat serum, N-phenylanthranilic acid has been successfully used as an internal standard. nih.gov In studies involving rat liver microsomes, 4-hydroxyoctanophenone (B70778) has been employed for the same purpose. nih.gov

Sample preparation is a critical step to remove interfering substances from the biological matrix. Common extraction procedures include protein precipitation and liquid-liquid extraction. mdpi.comturkjps.org Protein precipitation is noted for being a simple, direct, and time-saving method. mdpi.com For instance, in the analysis of samples from rat liver microsomes, a simple protein precipitation step is performed before injecting the supernatant into the HPLC system. mdpi.com Liquid-liquid extraction is another effective method, with one study reporting average extraction efficiencies of over 76% for this compound from rat serum. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity compared to HPLC-UV and is a powerful tool for the quantification of this compound, especially at low concentrations. This technique has been successfully used for the rapid separation and analysis of diclofenac and its metabolites. windows.net

A validated LC-MS/MS assay for the simultaneous determination of diclofenac and 4'-hydroxy-diclofenac in mouse plasma was developed using a polar embedded reversed-phase column. nih.gov The assay was validated in the range of 10-5000 ng/mL for 4'-hydroxy-diclofenac, with the lower limit of quantification being 10 ng/mL. nih.gov The method demonstrated good precision, with within-day and between-day precisions being ≤ 10% and ≤ 13%, respectively, and accuracies between 90% and 108%. nih.gov In LC-MS/MS analysis, the transition of the 4-hydroxydiclofenac-H+ adduct (m/z 314.15 > 231.15) is monitored in multiple reaction mode (MRM) for quantification. researchgate.net

Table 3: LC-MS/MS Method Parameters for this compound in Mouse Plasma

| Parameter | Value |

|---|---|

| Validation Range | 10-5000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Within-Day Precision | ≤ 10% |

| Between-Day Precision | ≤ 13% |

| Accuracy | 90 - 108% |

High-Performance Liquid Chromatography (HPLC)

Immunoassays

Currently, there is no significant information available in the reviewed scientific literature regarding the use of immunoassays for the specific quantification of this compound. Chromatographic techniques remain the predominant and well-established methods for its analysis.

Applications in Drug Development and Quality Control

The quantification of this compound, the primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac, is a critical aspect of drug development and quality control. windows.netanalis.com.my As diclofenac undergoes significant metabolism, primarily mediated by the cytochrome P450 enzyme CYP2C9, the ability to accurately measure its metabolites is essential for understanding its pharmacokinetic and pharmacodynamic profiles. researchgate.netmedchemexpress.comcaymanchem.com Robust analytical methodologies ensure the reliability of data in preclinical and clinical studies, supporting the development of safer and more effective pharmaceuticals.

Analytical Method Development and Validation

The development and validation of sensitive and specific analytical methods are fundamental for the accurate quantification of this compound in various biological matrices. High-performance liquid chromatography (HPLC), often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, is a commonly employed technique. analis.com.myoup.com These methods are rigorously validated according to international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure their performance.

Validation parameters typically include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). mdpi.comallsubjectjournal.com For instance, an HPLC-UV method developed for quantifying this compound in rat liver microsomes demonstrated excellent linearity with a correlation coefficient (R²) greater than 0.99. mdpi.comnih.gov The method also met ICH guidelines for inter- and intra-day precision (<15%) and accuracy (80-120%). researchgate.netnih.gov Similarly, an HPLC method for determination in human urine showed linearity over a concentration range of 0.2 to 40 µg/mL, with a limit of quantitation established at 0.4 µg/mL. nih.gov

More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer higher sensitivity and specificity. An LC-MS/MS assay for the simultaneous determination of diclofenac and this compound in mouse plasma was validated in the range of 10-5000 ng/mL for the metabolite. nih.gov This method exhibited high accuracy (between 90% and 108%) and precision (within-day precision ≤ 10% and between-day precision ≤ 13%). nih.gov The choice of chromatographic columns, such as reversed-phase C18 or biphenyl stationary phases, can be optimized to achieve rapid and efficient separation of this compound from its parent drug and other metabolites. windows.net

Table 1: Summary of HPLC-UV Method Validation for this compound

| Parameter | Matrix | Validation Results | Guideline Reference |

| Linearity (R²) | Rat Liver Microsomes | > 0.99 | ICH |

| Concentration Range | Human Urine | 0.2 - 40 µg/mL | N/A |

| Intra-day Precision | Rat Liver Microsomes | < 15% | ICH |

| Inter-day Precision | Rat Liver Microsomes | < 15% | ICH |

| Accuracy | Rat Liver Microsomes | 80% - 120% | ICH |

| Limit of Quantitation (LOQ) | Human Urine | 0.4 µg/mL | N/A |

This table presents data compiled from multiple studies to illustrate typical validation parameters for HPLC-based methods. mdpi.comnih.govnih.gov

Table 2: Validation Parameters for LC-MS/MS Quantification of this compound in Mouse Plasma

| Parameter | Validation Results |

| Linearity Range | 10 - 5000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Within-Day Precision | ≤ 10% |

| Between-Day Precision | ≤ 13% |

| Accuracy | 90% - 108% |

This table summarizes the performance of a specific, highly sensitive LC-MS/MS method. nih.gov

Reference Standard Applications

The availability and use of high-purity this compound as a reference standard are indispensable for analytical applications. lgcstandards.com These standards are crucial for the calibration of analytical instruments and the preparation of calibration curves and quality control samples, ensuring the accuracy and traceability of quantitative results. nih.govnih.gov

In drug development, this compound reference material is used to definitively identify and quantify the metabolite in samples from in vitro and in vivo studies. sigmaaldrich.com A key application is in the characterization of drug-metabolizing enzymes. sigmaaldrich.com Since this compound is formed by CYP2C9, its rate of formation is a direct measure of this enzyme's activity. caymanchem.comsigmaaldrich.com Assays using diclofenac as a probe substrate and quantifying the resulting this compound against a certified reference standard are routinely used to investigate potential drug-drug interactions or to phenotype individuals for CYP2C9 genetic variants. caymanchem.comresearchgate.net

Furthermore, isotopically labeled versions of the compound, such as this compound-d4, serve as ideal internal standards for mass spectrometry-based quantification. medchemexpress.com The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte but a different mass, corrects for variations in sample preparation and instrument response, leading to significantly improved precision and accuracy in the analytical method. medchemexpress.com In one gas chromatography-mass spectrometry (GC-MS) method, 4-hydroxydiclofenac was used as an internal standard to ensure the robust quantification of diclofenac in human plasma. nih.gov

Advanced Research and Future Directions

Investigations into Stereoselective Metabolism and Activity

The metabolism of diclofenac (B195802) to 4'-hydroxydiclofenac is primarily catalyzed by the cytochrome P450 enzyme, specifically the CYP2C9 isoform. pharmgkb.orgnih.govcaymanchem.com A key area of advanced research involves understanding the stereoselectivity of this metabolic process. While diclofenac itself is achiral, the introduction of a hydroxyl group at the 4'-position creates a chiral center, meaning this compound can exist as different stereoisomers (enantiomers).

Computational Modeling and Simulation of this compound Interactions

Computational modeling and molecular dynamics simulations are powerful in silico tools that offer profound insights into drug-receptor interactions at an atomic level. For this compound, this research frontier is focused on simulating its binding to key biological targets, most notably the active site of cytochrome P450 enzymes like CYP2C9 and the COX enzymes. pharmgkb.orgabcam.com

These computational approaches can predict the binding affinity and orientation of this compound within these proteins. This helps to explain the kinetics of its formation and its reduced, but still present, inhibitory effect on prostaglandin (B15479496) synthesis compared to diclofenac. nih.gov By simulating the molecular interactions, researchers can identify the key amino acid residues involved in binding and understand how the addition of the hydroxyl group alters the interaction profile compared to the parent diclofenac molecule. Future simulations are expected to explore the interactions of the individual enantiomers of this compound, potentially revealing differences in their binding energies and stability, which could explain any observed variations in biological activity. These in silico studies are invaluable for guiding further in vitro and in vivo experiments and for predicting potential drug-drug interactions. nih.gov

Exploration of Novel Therapeutic Applications beyond Anti-inflammatory Effects

While this compound possesses anti-inflammatory and analgesic properties, its activity in this regard is significantly weaker than that of diclofenac. nih.govnih.govwindows.net Studies have shown its potency for inhibiting prostaglandin E2 production to be more than 50 times lower than its parent compound. nih.gov This has prompted researchers to look beyond inflammation for potential therapeutic applications.

A significant area of emerging research is oncology. The parent drug, diclofenac, has demonstrated notable anticancer properties in preclinical studies, including in models of neuroblastoma, colorectal cancer, and esophageal squamous cell carcinoma (ESCC), by mechanisms that include targeting MYC expression, glucose metabolism, and inducing p53. mdpi.comnih.govplos.org An important future direction is to investigate whether this compound shares any of these anticancer activities. Given that it is the primary metabolite, understanding its contribution, if any, to the onco-pharmacology of diclofenac is crucial. The Repurposing Drugs in Oncology (ReDO) project has highlighted diclofenac's potential, creating a strong rationale for the systematic evaluation of its major metabolites for similar effects. oncology-central.com Other potential activities, such as the inhibition of transthyretin amyloid fibril formation, which has been reported for diclofenac, represent further avenues for investigation with this compound. mdpi.com

Environmental Monitoring and Risk Assessment of this compound

The widespread use of diclofenac has led to its emergence as a significant environmental contaminant, with both the parent drug and its metabolites being detected in water systems globally. researchgate.netanalis.com.my this compound is frequently detected in wastewater treatment plant (WWTP) effluents, surface waters, and rivers. researchgate.netnih.govnih.gov Its presence is a direct consequence of human excretion and the incomplete removal of these compounds during wastewater treatment. stuba.sk

Table 1: Environmental Concentrations of this compound

| Location | Matrix | Concentration Range (µg/L) | Reference |

|---|---|---|---|

| Germany | Sewage Treatment Plant Effluent | 0.07 - 0.42 | researchgate.netnih.gov |

| Karachi, Pakistan | Surface Water / Effluent | 0.4 - 1.8 | nih.gov |

| Germany (6 WWTPs) | Sewage Effluent (Median) | <0.06 - 0.71 | nih.gov |

Development of New Analytical Techniques for Enhanced Sensitivity and Specificity

Accurate monitoring of this compound in both biological and environmental samples necessitates the development of highly sensitive and specific analytical methods. The field has seen significant advancements, moving towards techniques capable of detecting trace-level concentrations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of this compound. nih.govnih.gov Researchers have developed and validated numerous LC-MS/MS methods for various matrices, including mouse plasma, human urine, and sewage effluent. nih.govnih.govnih.gov These methods offer excellent sensitivity, with limits of quantitation (LOQ) in the low µg/L or ng/mL range. nih.govnih.gov Innovations in this area include the use of different reversed-phase columns, such as Luna Omega Polar C18 and Kinetex Biphenyl, to improve chromatographic separation from diclofenac and other metabolites, thereby enhancing selectivity and MS sensitivity. windows.net

Future developments focus on pushing the boundaries of detection even lower and simplifying sample preparation. Techniques such as hydrophilic interaction liquid chromatography (HILIC) coupled with MS/MS have reported LOQs as low as 0.000125 µg/L. analis.com.my The continuous refinement of extraction techniques, like solid-phase extraction, and the exploration of other detection systems, such as high-resolution mass spectrometry, aim to provide more comprehensive and ultra-sensitive analytical tools for research and monitoring. nih.govuni-pannon.hu

Table 2: Analytical Methods for this compound Detection

| Technique | Matrix | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|

| LC-MS/MS | Mouse Plasma | 10 ng/mL | nih.gov |

| LC-MS/MS | Sewage Effluent | 0.06 µg/L | nih.gov |

| HPLC-UV | Human Urine | 0.4 µg/mL | nih.gov |

| HPLC-UV | Rat Liver Microsomes | Not Specified (Validated for quantification) | researchgate.net |

| HILIC-MS/MS | Not Specified | 0.000125 µg/L | analis.com.my |

Q & A

Basic Research Questions

Q. How is 4'-hydroxydiclofenac identified and quantified in biological samples?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used. A validated protocol involves spiking liver microsomes with this compound and internal standards (e.g., 4-hydroxyoctanophenone), followed by protein precipitation and chromatographic separation. Stability tests confirm recovery rates (80–120%) over 48 hours under natural light . Calibration curves (e.g., y = 0.0115x + 0.0136, r² > 0.99) ensure linearity across 5–100 µM ranges.

Q. What is the role of CYP2C9 in this compound formation?

- Key Pathway : CYP2C9 is the primary cytochrome P450 enzyme responsible for hydroxylating diclofenac to this compound. In vitro studies using liver microsomes or liver-on-a-chip devices quantify metabolic contributions via intrinsic clearance (CLint) and fraction metabolized (fm). For diclofenac, fm,CYP values range from 0.36–0.64, with CYP2C9 dominating oxidation .

Q. How does this compound inhibit cyclooxygenase (COX) enzymes?